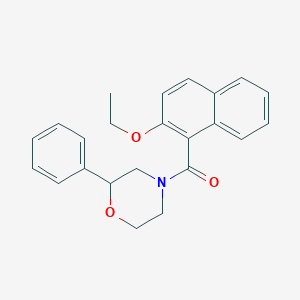
(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxy group and a phenylmorpholino moiety.
Mecanismo De Acción
Target of Action
It is known that morpholine derivatives show their action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Mode of Action
Based on the known actions of morpholine derivatives, it can be inferred that this compound may interact with its targets, possibly kinases, to inhibit their activity and disrupt cell cycle regulation .
Biochemical Pathways
Given the potential inhibitory action on kinases, it is plausible that this compound could impact pathways related to cell division and growth .
Result of Action
Based on the known actions of morpholine derivatives, it can be inferred that this compound may lead to the inhibition of cell division and growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethoxynaphthalene with a suitable morpholine derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions may produce naphthalenes with reduced functional groups .
Aplicaciones Científicas De Investigación
(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Dichlorophenyl)-[4-(naphthalen-1-yl)-1H-pyrrol-3-yl]methanone: Known for its activity against Candida species.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Used in the synthesis of biheterocyclic phosphonic α-amino esters.
Uniqueness
(2-Ethoxynaphthalen-1-yl)(2-phenylmorpholino)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring with an ethoxy group and a phenylmorpholino moiety sets it apart from other similar compounds, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-2-26-20-13-12-17-8-6-7-11-19(17)22(20)23(25)24-14-15-27-21(16-24)18-9-4-3-5-10-18/h3-13,21H,2,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVWGKRYRUUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B3002626.png)
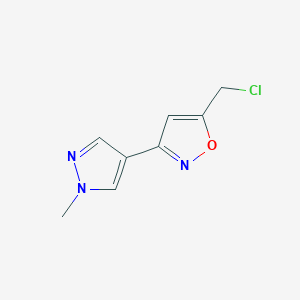

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B3002632.png)

![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)
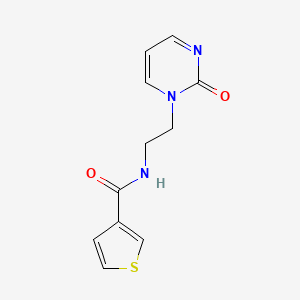
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)
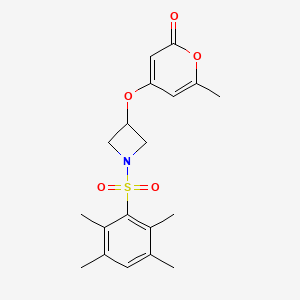
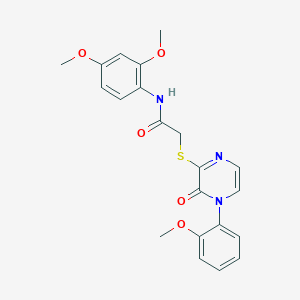
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B3002646.png)


